molecular formula C18H15ClN2O4 B15098759 2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B15098759
M. Wt: 358.8 g/mol
InChI Key: FKTCXJWZZOIZTK-UHFFFAOYSA-N
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Description

2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyran ring, a pyridine moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as aldehydes and ketones.

    Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the pyran ring, which can be achieved through reactions with formaldehyde or other suitable reagents.

    Attachment of the Chlorophenyl and Pyridine Groups: The chlorophenyl and pyridine groups are introduced through nucleophilic substitution reactions, where the appropriate chlorophenyl and pyridine derivatives are reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.

    Industrial Processes: The compound’s reactivity can be harnessed in various industrial applications, such as the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target, but it often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds containing the pyridine moiety, such as pyridoxine (vitamin B6) and nicotinamide (vitamin B3).

    Chlorophenyl Derivatives: Compounds with the chlorophenyl group, such as chloramphenicol (an antibiotic) and chlorpromazine (an antipsychotic).

Uniqueness

2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C18H15ClN2O4

Molecular Weight

358.8 g/mol

IUPAC Name

2-[(3-chlorophenyl)-(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one

InChI

InChI=1S/C18H15ClN2O4/c19-12-5-3-4-11(8-12)16(21-15-6-1-2-7-20-15)18-17(24)14(23)9-13(10-22)25-18/h1-9,16,22,24H,10H2,(H,20,21)

InChI Key

FKTCXJWZZOIZTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(C2=CC(=CC=C2)Cl)C3=C(C(=O)C=C(O3)CO)O

Origin of Product

United States

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